2-Methyl-8-propyldodecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-8-propyldodecane is a chemical compound with the molecular formula C16H34. It is a type of alkane, specifically a branched alkane, characterized by the presence of a methyl group at the second carbon and a propyl group at the eighth carbon of the dodecane chain. This compound is known for its relatively high boiling point of approximately 266.7°C and a density of around 0.8 g/cm³ .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-8-propyldodecane can be achieved through various organic synthesis methods. One common approach involves the alkylation of dodecane with appropriate alkyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under anhydrous conditions and requires a solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve catalytic processes using zeolites or other solid acid catalysts to achieve selective alkylation. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-8-propyldodecane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert this compound into simpler alkanes using reducing agents like hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon).
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, typically using reagents like chlorine or bromine under UV light or heat
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Chlorine (Cl2), bromine (Br2) under UV light or heat
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Simpler alkanes
Substitution: Halogenated alkanes
Wissenschaftliche Forschungsanwendungen
2-Methyl-8-propyldodecane has various applications in scientific research, including:
Chemistry: Used as a reference compound in the study of alkane reactivity and as a solvent in organic synthesis.
Biology: Investigated for its potential role in biological systems and its interactions with biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized as a component in lubricants, surfactants, and other industrial formulations
Wirkmechanismus
The mechanism of action of 2-Methyl-8-propyldodecane is primarily related to its hydrophobic properties. In biological systems, it can interact with lipid membranes, potentially altering membrane fluidity and permeability. Its molecular targets may include membrane proteins and lipid bilayers, influencing various cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-8-ethyldodecane
- 2-Methyl-8-butyldodecane
- 2-Methyl-8-pentyldodecane
Comparison
Compared to similar compounds, 2-Methyl-8-propyldodecane is unique due to its specific branching pattern, which can influence its physical and chemical properties. For instance, the presence of a propyl group at the eighth carbon may result in different boiling points, densities, and reactivity compared to compounds with shorter or longer alkyl chains .
Eigenschaften
CAS-Nummer |
55045-07-3 |
---|---|
Molekularformel |
C16H34 |
Molekulargewicht |
226.44 g/mol |
IUPAC-Name |
2-methyl-8-propyldodecane |
InChI |
InChI=1S/C16H34/c1-5-7-13-16(11-6-2)14-10-8-9-12-15(3)4/h15-16H,5-14H2,1-4H3 |
InChI-Schlüssel |
DKCWYQNSHVCZFP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CCC)CCCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.